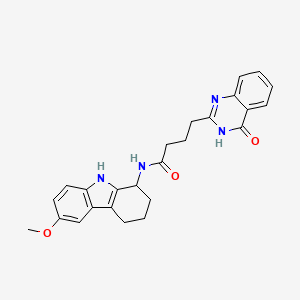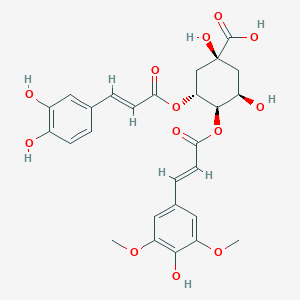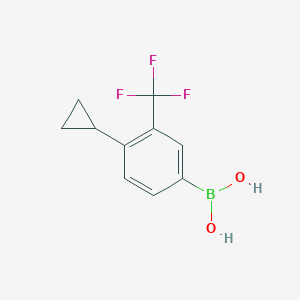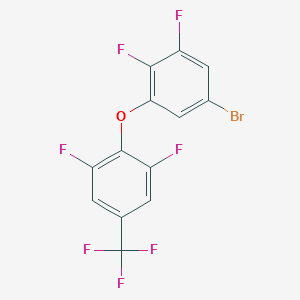![molecular formula C17H14N4O2S B14094618 2-[(5-hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B14094618.png)
2-[(5-hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide is a complex organic compound that belongs to the class of 1,2,4-triazines This compound is characterized by its unique structure, which includes a triazine ring substituted with hydroxy and phenyl groups, as well as a sulfanyl group linked to an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide typically involves multiple steps, starting with the formation of the triazine ring One common method involves the reaction of appropriate precursors such as cyanuric chloride with phenylhydrazine to form the triazine coreReaction conditions often involve the use of solvents like 1,4-dioxane or dichloroethane, and bases such as sodium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(5-hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The phenyl and sulfanyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
2-[(5-hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 2-[(5-hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets. The triazine ring and its substituents can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol: Known for its UV-absorbing properties and used in polymer stabilization.
6-chloro-N-(4-dimethylamino-phenyl)-N′-[4-(4-methoxy-phenyl)-thiazol-2-yl]-[1,3,5]-triazine-2,4-di-amine: Exhibits significant antimicrobial activity.
4-(4,6-dichloro-1,3,5-triazine-2-yl)amino-benzoic acid: Demonstrates antimicrobial properties against various bacterial strains.
Uniqueness
What sets 2-[(5-hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide apart is its unique combination of functional groups, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical transformations and interact with specific molecular targets makes it a versatile compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C17H14N4O2S |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
2-[(5-oxo-6-phenyl-4H-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C17H14N4O2S/c22-14(18-13-9-5-2-6-10-13)11-24-17-19-16(23)15(20-21-17)12-7-3-1-4-8-12/h1-10H,11H2,(H,18,22)(H,19,21,23) |
Clé InChI |
SODUCZQKSTVMHF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN=C(NC2=O)SCC(=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(6-Methoxy-1,3-benzothiazol-2-yl)-7-methyl-1-[4-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094539.png)
![3-Methyl-7-[3-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-propyl]-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione](/img/structure/B14094542.png)

![1-(2-Fluorophenyl)-6-methoxy-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094549.png)
![5-(2-hydroxy-3-methylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14094550.png)
![1-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]-3-[(S)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]thiourea](/img/structure/B14094569.png)
![2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid](/img/structure/B14094575.png)
![2-(2-Hydroxyethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094583.png)
![6-benzyl-3-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}-1,2,4-triazin-5-ol](/img/structure/B14094594.png)

![10-O-[(2R,3S)-3-(Benzoylamino)-2-hydroxy-3-phenylpropanoyl]-10-O-deacetylpaclitaxel](/img/structure/B14094604.png)
![5-(2,4-dimethoxyphenyl)-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B14094606.png)

